ABT-199 hydrochloride

Description

Contextualizing Anti-Apoptotic BCL-2 Family Proteins in Cellular Homeostasis and Disease Pathogenesis

The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic, or mitochondrial, pathway of apoptosis. researchgate.netfrontiersin.org This family is broadly divided into two opposing factions: the pro-apoptotic members (e.g., BAX, BAK) and the anti-apoptotic members (e.g., BCL-2, BCL-XL, BCL-W, MCL-1). biomolther.orgspandidos-publications.com In a healthy cell, a delicate balance between these factions ensures cellular homeostasis, allowing for the removal of damaged or unnecessary cells. biomolther.orgspandidos-publications.com

Anti-apoptotic BCL-2 proteins function by sequestering their pro-apoptotic counterparts, preventing them from permeabilizing the outer mitochondrial membrane. frontiersin.orgspandidos-publications.com This action is critical for cell survival. However, in many pathological states, particularly in cancer, this balance is disrupted. nih.gov The overexpression of anti-apoptotic proteins like BCL-2 is a common feature in various hematological malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma. researchgate.netbiomolther.orgportlandpress.com This overexpression allows cancer cells to evade apoptosis, contributing to tumor development, progression, and resistance to conventional chemotherapies. researchgate.netnih.gov Therefore, the anti-apoptotic BCL-2 proteins have been identified as prime therapeutic targets for restoring the natural process of programmed cell death in cancer cells. biomolther.orgresearchgate.net

Evolution of BH3-Mimetics: From Broad-Spectrum BCL-2 Family Inhibition to Selective BCL-2 Antagonism

The strategy to therapeutically target anti-apoptotic BCL-2 proteins centered on mimicking their natural antagonists, the BH3-only proteins. nih.govnih.gov These proteins contain a single BCL-2 Homology 3 (BH3) domain, which they use to bind to a hydrophobic groove on the surface of anti-apoptotic BCL-2 family members. portlandpress.comnih.gov This interaction displaces pro-apoptotic proteins, triggering cell death. Small molecules designed to mimic this action are known as BH3-mimetics. nih.govmdpi.com

The first generation of bona fide BH3-mimetics included compounds like ABT-737 and its orally bioavailable successor, Navitoclax (ABT-263). nih.govaacrjournals.org These molecules were a significant step forward, demonstrating high-affinity binding to the BH3-binding groove of BCL-2, BCL-XL, and BCL-W. nih.govoup.comoncotarget.com Navitoclax showed promising activity in preclinical models and early clinical trials, especially in BCL-2-dependent cancers like CLL. aacrjournals.orgfrontiersin.org

However, the broad-spectrum inhibition of these compounds led to a significant, on-target toxicity. aacrjournals.orgashpublications.org Platelets, which are essential for blood clotting, rely on BCL-XL for their survival. nih.govaacrjournals.org By inhibiting BCL-XL, Navitoclax caused a rapid and dose-dependent decrease in platelet counts (thrombocytopenia). aacrjournals.orgashpublications.orgoatext.com This toxicity limited the achievable dose of Navitoclax, potentially compromising its therapeutic efficacy against tumors that required higher concentrations for BCL-2 inhibition. researchgate.netoatext.com Furthermore, resistance to these agents could emerge through the upregulation of Mcl-1, an anti-apoptotic protein that is not effectively targeted by ABT-737 or Navitoclax. oup.comnih.govnih.gov

The limitations of Navitoclax prompted a sophisticated effort to engineer a BCL-2-selective inhibitor that would spare BCL-XL and, consequently, platelets. researchgate.netashpublications.org Researchers utilized nuclear magnetic resonance (NMR)-based structural analysis to identify subtle differences between the BH3-binding grooves of BCL-2 and BCL-XL. ashpublications.orgacs.org Key differences were found in the P2 and P4 hydrophobic pockets within the binding groove. ashpublications.orgacs.org

Through a meticulous process of structure-guided reverse engineering, Navitoclax was modified to create ABT-199. researchgate.netnih.govashpublications.org This re-engineering resulted in a compound that maintains sub-nanomolar binding affinity for BCL-2 but has a dramatically reduced affinity for BCL-XL and BCL-W. nih.govashpublications.orgmdpi.com The selectivity of ABT-199 for BCL-2 over BCL-XL is more than 100-fold, and in some assays, reported to be thousands of times greater. selleckchem.comashpublications.orgonclive.com This remarkable selectivity was achieved by designing the molecule to exploit the specific amino acid differences in the binding grooves of the two proteins. acs.org

| Compound | BCL-2 | BCL-XL | BCL-W | MCL-1 |

|---|---|---|---|---|

| Navitoclax (ABT-263) | ≤1 | ≤1 | ≤1 | >1000 |

| Venetoclax (B612062) (ABT-199) | <0.01 | 48 | 245 | >444 |

This table presents a summary of binding affinities (Ki) for Navitoclax and Venetoclax against key anti-apoptotic BCL-2 family proteins, compiled from multiple preclinical studies. selleckchem.comoncotarget.commdpi.com The data illustrates the high affinity of Navitoclax for BCL-2, BCL-XL, and BCL-W, and the enhanced selectivity of Venetoclax for BCL-2.

Significance of ABT-199 Hydrochloride as a Potent and Selective BCL-2 Inhibitor in Preclinical Oncology

The development of ABT-199 was a watershed moment in preclinical oncology. researchgate.net It was the first BH3-mimetic to demonstrate potent anti-tumor activity while circumventing the dose-limiting thrombocytopenia associated with its predecessors. researchgate.net Preclinical studies robustly confirmed its mechanism of action: ABT-199 selectively induces apoptosis in cells that are "primed for death" and dependent on BCL-2. nih.govnih.gov

In a wide array of preclinical models, including cell lines and patient-derived xenografts for hematologic cancers like acute myeloid leukemia (AML) and T-cell acute lymphoblastic leukemia (T-ALL), ABT-199 demonstrated rapid and potent cell-killing activity. aacrjournals.orgashpublications.org This activity was shown to be on-target, correlating strongly with BCL-2 expression levels and the direct engagement of the mitochondrial apoptosis pathway. nih.govaacrjournals.orgashpublications.org The ability of ABT-199 to selectively kill cancer cells while sparing platelets and other healthy cells validated the therapeutic hypothesis that specific inhibition of a single anti-apoptotic BCL-2 family member could be both safe and highly effective. researchgate.net These compelling preclinical results provided a strong rationale for its clinical development and established a new paradigm for targeting apoptosis in cancer therapy. nih.govresearchgate.net

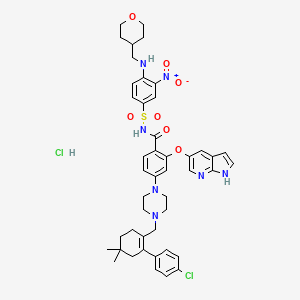

Structure

2D Structure

Properties

Molecular Formula |

C45H51Cl2N7O7S |

|---|---|

Molecular Weight |

904.9 g/mol |

IUPAC Name |

4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[3-nitro-4-(oxan-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide;hydrochloride |

InChI |

InChI=1S/C45H50ClN7O7S.ClH/c1-45(2)15-11-33(39(26-45)31-3-5-34(46)6-4-31)29-51-17-19-52(20-18-51)35-7-9-38(42(24-35)60-36-23-32-12-16-47-43(32)49-28-36)44(54)50-61(57,58)37-8-10-40(41(25-37)53(55)56)48-27-30-13-21-59-22-14-30;/h3-10,12,16,23-25,28,30,48H,11,13-15,17-22,26-27,29H2,1-2H3,(H,47,49)(H,50,54);1H |

InChI Key |

KZBWSKPPRSQXEI-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC(=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)NCC6CCOCC6)[N+](=O)[O-])OC7=CN=C8C(=C7)C=CN8)C.Cl |

Origin of Product |

United States |

Molecular Mechanisms of Action of Abt 199 Hydrochloride

Direct Binding Affinity and Specificity of ABT-199 Hydrochloride to BCL-2 Protein

ABT-199 was developed through a structure-based reverse engineering process to exhibit high affinity and selectivity for the BCL-2 protein. nih.gov It binds to BCL-2 with a sub-nanomolar affinity (Ki < 0.010 nM). tocris.comselleckchem.com This high affinity is coupled with significant selectivity over other anti-apoptotic BCL-2 family members, such as BCL-xL and BCL-w, for which it displays substantially lower binding affinities. tocris.comselleckchem.com Specifically, ABT-199 exhibits over 4800-fold selectivity for BCL-2 compared to BCL-xL and BCL-w. tocris.com It shows negligible activity towards MCL-1. tocris.comselleckchem.com This selectivity profile is crucial as it spares platelets, which are dependent on BCL-xL for survival, a significant advantage over previous, less selective inhibitors. nih.gov

Table 1: Binding Affinity of ABT-199 for BCL-2 Family Proteins

| BCL-2 Family Protein | Binding Affinity (Ki) |

|---|---|

| BCL-2 | < 0.010 nM |

| BCL-xL | 48 nM |

| BCL-w | 245 nM |

| MCL-1 | > 444 nM |

This table summarizes the inhibitory constants (Ki) of ABT-199 for various BCL-2 family proteins, demonstrating its high selectivity for BCL-2.

Molecular Interactions within the BCL-2 BH3-Binding Groove

ABT-199 functions as a BH3-mimetic, meaning it mimics the action of the BH3 domain of pro-apoptotic proteins. nih.gov It directly binds to a hydrophobic groove on the surface of the BCL-2 protein, known as the BH3-binding groove. nih.govresearchgate.net This groove is the natural binding site for the BH3 domains of pro-apoptotic proteins. nih.gov By occupying this groove, ABT-199 competitively inhibits the interaction between BCL-2 and these pro-apoptotic partners. researchgate.netashpublications.org The high-affinity binding is facilitated by specific molecular interactions between the chemical structure of ABT-199 and the amino acid residues lining the BH3-binding groove of BCL-2. researchgate.net

Disruption of Pro-Survival BCL-2 Protein Interactions with Pro-Apoptotic Effectors

The primary consequence of ABT-199 binding to BCL-2 is the disruption of the sequestration of pro-apoptotic proteins by BCL-2. nih.gov In many cancer cells, BCL-2 is overexpressed and acts as a sink for pro-apoptotic proteins, preventing them from initiating the apoptotic cascade. venclextahcp.com ABT-199 effectively liberates these pro-apoptotic factors, allowing them to execute their cell death-inducing functions. nih.gov

Displacement of Key BH3-Only Proteins (e.g., BIM, BAD, BID, NOXA, PUMA) from BCL-2

A critical step in the mechanism of ABT-199 is the displacement of "sensitizer" and "activator" BH3-only proteins from BCL-2. nih.govnih.gov These proteins, including BIM, BAD, BID, NOXA, and PUMA, are key regulators of apoptosis. nih.gov61.8.75 Some of these, like BIM, PUMA, and truncated BID (tBID), can directly activate the pro-apoptotic effector proteins BAX and BAK. nih.govfrontiersin.org Others, such as BAD and NOXA, act as "sensitizers" by binding to anti-apoptotic proteins and freeing the "activator" BH3-only proteins. 61.8.75tandfonline.com Studies have demonstrated that treatment with ABT-199 leads to the displacement of BIM from BCL-2. nih.govashpublications.org This release is a crucial trigger, as freed BIM can then go on to activate the downstream effectors of apoptosis. nih.gov The selective binding of different BH3-only proteins to various BCL-2 family members dictates the cellular response to BH3-mimetics. 61.8.75

Liberation and Activation of Multidomain Effector Proteins (BAX and BAK)

The ultimate executioners of the mitochondrial apoptosis pathway are the multidomain effector proteins BAX and BAK. nih.gov In healthy cells, these proteins are kept in an inactive state, often through direct sequestration by anti-apoptotic proteins like BCL-2. scbt.com By displacing BH3-only proteins, ABT-199 indirectly leads to the liberation and subsequent activation of BAX and BAK. nih.govscbt.com Once freed from the inhibitory grasp of BCL-2, BAX and BAK undergo a conformational change, leading to their oligomerization in the mitochondrial outer membrane. nih.gov Research has shown that ABT-199 treatment can lead to the displacement of BAX from BCL-2, which then contributes to the activation of the apoptotic cascade. nih.govbiorxiv.org

Initiation of the Intrinsic Mitochondrial Apoptosis Pathway

The activation of BAX and BAK marks the commitment point for apoptosis via the intrinsic mitochondrial pathway. nih.gov

Induction of Mitochondrial Outer Membrane Permeabilization (MOMP)

The oligomerization of activated BAX and BAK forms pores in the mitochondrial outer membrane, a process known as mitochondrial outer membrane permeabilization (MOMP). nih.govresearchgate.net MOMP is a critical, irreversible step in the apoptotic process. researchgate.net This permeabilization leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, including cytochrome c. researchgate.net The release of cytochrome c triggers the activation of a cascade of caspases, which are proteases that dismantle the cell, leading to the characteristic morphological and biochemical features of apoptosis. nih.govresearchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| A-1155463 |

| A-1210477 |

| ABT-263 |

| ABT-737 |

| AT-101 |

| BAX |

| BAK |

| BAD |

| BCL-2 |

| BCL-w |

| BCL-xL |

| BID |

| BIM |

| BOK |

| Bortezomib (B1684674) |

| Cytarabine (B982) |

| Daunorubicin (B1662515) |

| GDC-0199 |

| Ibrutinib (B1684441) |

| MCL-1 |

| MG132 |

| Navitoclax |

| NOXA |

| Obatoclax |

| PUMA |

| S63845 |

Cytochrome C Release into the Cytosol

This compound, a selective B-cell lymphoma 2 (BCL-2) protein inhibitor, initiates the intrinsic apoptotic pathway by fundamentally altering the balance of pro- and anti-apoptotic proteins at the mitochondrial level. mdpi.comdrugbank.com BCL-2 normally functions to prevent apoptosis by sequestering pro-apoptotic "BH3-only" proteins, such as BIM. oncotarget.comfrontiersin.org this compound binds with high affinity to the BH3-binding groove of BCL-2, displacing these sequestered pro-apoptotic proteins. mdpi.comoncotarget.com

The liberation of proteins like BIM allows them to activate the pro-apoptotic effector proteins BAX and BAK. mdpi.comfrontiersin.org Upon activation, BAX and BAK undergo conformational changes, leading to their oligomerization within the outer mitochondrial membrane. mdpi.comnih.gov This oligomerization forms pores, a process known as mitochondrial outer membrane permeabilization (MOMP). mdpi.comfrontiersin.orgnih.gov The formation of these pores compromises the integrity of the outer mitochondrial membrane, resulting in the release of intermembrane space proteins into the cytosol. oncotarget.comnih.govfrontiersin.org A critical protein released in this process is cytochrome c, which serves as a key signal for the downstream activation of the apoptotic cascade. mdpi.comoncotarget.comnih.gov Studies have demonstrated a dose-dependent release of cytochrome c from the mitochondria into the cytoplasm following treatment with ABT-199 in sensitive cell lines. oncotarget.com

Downstream Activation of Caspase Cascades (e.g., Caspase-9, Caspase-3/7)

Once in the cytosol, cytochrome c triggers the assembly of a multi-protein complex called the apoptosome. pnas.orgnih.gov Cytochrome c binds to the Apoptotic Protease-Activating Factor 1 (APAF-1), causing a conformational change that, in the presence of dATP/ATP, allows APAF-1 to oligomerize into a heptameric, wheel-like structure. pnas.orgresearchgate.net This apoptosome serves as an activation platform for the primary initiator caspase of the intrinsic pathway, caspase-9. nih.govwikipedia.org

The apoptosome recruits procaspase-9 molecules via their respective caspase recruitment domains (CARDs). nih.gov The high local concentration of procaspase-9 within the apoptosome facilitates their dimerization and auto-catalytic cleavage, leading to their activation. wikipedia.orgutexas.edu Activated caspase-9 is a cysteine-aspartic protease that then initiates a proteolytic cascade by cleaving and activating downstream executioner caspases, most notably caspase-3 and caspase-7. nih.govwikipedia.orgresearchgate.net This activation amplifies the apoptotic signal, leading to the widespread cleavage of cellular substrates and the execution of cell death. nih.gov The activation of caspase-3 and -7 is a confirmed downstream event of ABT-199-induced apoptosis. researchgate.netcelljournal.org

Executioner Apoptotic Events (e.g., PARP Cleavage, Phosphatidylserine (B164497) Externalization)

The activation of executioner caspases-3 and -7 by the caspase-9-driven cascade unleashes the final, destructive phase of apoptosis. These caspases are responsible for cleaving a multitude of structural and regulatory proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

One of the most well-documented substrates for caspase-3 is Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. researchgate.netresearchgate.net Cleavage of PARP by caspase-3 inactivates it, preventing the cell from repairing DNA damage and thus committing it to death. The presence of cleaved PARP is a reliable marker of apoptosis induced by ABT-199. researchgate.netoncotarget.com

Another pivotal executioner event is the externalization of phosphatidylserine (PS). In healthy cells, PS is exclusively located on the inner leaflet of the plasma membrane. frontiersin.orgnovusbio.com During apoptosis, executioner caspases activate enzymes called scramblases and inactivate flippases, which leads to the rapid translocation of PS to the outer surface of the cell. frontiersin.orgresearchgate.net This exposed PS acts as an "eat-me" signal, promoting the recognition and engulfment of the apoptotic cell by phagocytes, which prevents inflammation. frontiersin.org The externalization of phosphatidylserine is a demonstrated consequence of ABT-199 treatment. selleckchem.comselleckchem.com

This compound's Influence on Other Cellular Processes

While the primary mechanism of this compound is the direct induction of apoptosis, its activity also influences other key cellular functions.

Cell Growth Suppression and Cell Cycle Arrest: Treatment with ABT-199 has been shown to inhibit cell growth and proliferation in a dose- and time-dependent manner in sensitive cancer cell lines. aacrjournals.orgashpublications.org This growth suppression is intrinsically linked to its potent apoptotic activity. aacrjournals.org In some cellular contexts, this can be accompanied by cell cycle arrest. For example, combination treatments involving ABT-199 have been observed to arrest cells in the G0/G1 or G2/M phase of the cell cycle, an effect associated with changes in the expression of cell cycle regulatory proteins like p21, p27, and cyclins. ashpublications.orgamegroups.orgspandidos-publications.com

Autophagy Induction: The relationship between BCL-2 inhibition and autophagy is complex. BCL-2 can inhibit autophagy by directly binding to a key autophagy-regulating protein, Beclin-1. nih.govspandidos-publications.comaacrjournals.org By binding to BCL-2, ABT-199 can disrupt the BCL-2/Beclin-1 interaction, thereby liberating Beclin-1 to initiate the autophagic process. spandidos-publications.com However, the outcome of this induction can be context-dependent. While some studies suggest that ABT-199 can induce autophagy, in other scenarios, autophagy may act as a survival mechanism that can be amplified when apoptosis is suppressed, potentially contributing to treatment resistance. spandidos-publications.comrsc.org

Table of Compounds Mentioned

Preclinical Efficacy and Cellular Responses to Abt 199 Hydrochloride Across Malignancy Models

Efficacy in Hematologic Malignancy Models

Preclinical studies have consistently highlighted the potent and rapid induction of apoptosis by ABT-199 in hematologic cancer cells. nih.govaacrjournals.org Its efficacy has been evaluated as a single agent and in combination with other therapies, demonstrating synergistic effects in several contexts. researchgate.netnih.gov

Chronic Lymphocytic Leukemia (CLL) Preclinical Models

In preclinical models of Chronic Lymphocytic Leukemia (CLL), a disease characterized by the overexpression of BCL-2, ABT-199 has shown marked activity. nih.govresearchgate.net Studies using cell lines derived from a CLL mouse model demonstrated that treatment with ABT-199 induced apoptosis. oncotarget.com The high dependence of CLL cells on BCL-2 for survival makes them particularly susceptible to its inhibition. aacrjournals.org Preclinical data supported the rapid induction of apoptosis in CLL cells upon treatment with ABT-199. aacrjournals.org Furthermore, in an adoptive transfer CLL mouse model, the combination of nemtabrutinib and venetoclax (B612062) resulted in prolonged survival compared to the combination of ibrutinib (B1684441) and venetoclax. researchgate.net

| Model Type | Key Findings | Reference |

|---|---|---|

| CLL Mouse Model Cell Lines | Induction of apoptosis upon treatment. | oncotarget.com |

| Adoptive Transfer CLL Mouse Model | Combination with nemtabrutinib led to prolonged survival. | researchgate.net |

Acute Myeloid Leukemia (AML) Preclinical Models

Preclinical investigations in Acute Myeloid Leukemia (AML) have revealed that ABT-199 induces rapid apoptosis in multiple AML cell lines at nanomolar concentrations and inhibits leukemia progression in murine xenograft models. nih.gov The compound has been shown to be effective against both chemotherapy-sensitive and chemorefractory primary AML myeloblasts, as well as AML stem/progenitor cells. nih.govnih.gov The sensitivity of AML cells to ABT-199 has been correlated with the expression levels of BCL-2. nih.govnih.gov Combination studies have also shown synergistic effects. For instance, combining ABT-199 with a METTL3 inhibitor, EP-102, resulted in synergistic inhibition of proliferation in AML cell lines. bioworld.com Similarly, combination with daratumumab in an AML mouse model led to reduced tumor burden and improved survival. researchgate.net Another study demonstrated that a combination of venetoclax, chidamide, and azacitidine exhibited synergistic effects in reducing cell viability and inducing apoptosis in LSC-like cell lines and a patient-derived xenograft (PDX) mouse model. ashpublications.org

| Model Type | Treatment | Key Findings | Reference |

|---|---|---|---|

| AML Cell Lines & Murine Xenograft | ABT-199 Monotherapy | Induced rapid apoptosis at nanomolar concentrations and inhibited leukemia progression. | nih.gov |

| Primary AML Myeloblasts & Stem/Progenitor Cells | ABT-199 Monotherapy | Effective against both chemo-sensitive and chemorefractory cells. | nih.govnih.gov |

| AML Cell Lines (Kasumi, MV-411) | ABT-199 + EP-102 (METTL3 inhibitor) | Synergistic inhibition of cell proliferation. | bioworld.com |

| AML Mouse Model | ABT-199 + Daratumumab | Significantly reduced tumor burden and improved survival. | researchgate.net |

| LSC-like Cell Lines & PDX Mouse Model | ABT-199 + Chidamide + Azacitidine | Synergistic reduction in cell viability and induction of apoptosis. | ashpublications.org |

Non-Hodgkin Lymphoma (NHL) Subtypes in Preclinical Settings

Early preclinical work demonstrated that ABT-199 has potent cell-killing activity in a subset of Non-Hodgkin Lymphoma (NHL) cell lines. nih.gov The efficacy in these models often correlates with the level of BCL-2 protein expression. nih.gov

Follicular Lymphoma (FL) is characterized by the t(14;18) translocation, which leads to the overexpression of BCL-2. nih.gov Preclinical studies in FL models have shown that the sensitivity of FL cells to venetoclax correlates with the BCL-2/BIM ratio. nih.gov In some preclinical settings, the immune microenvironment of FL was found to reduce the activity of venetoclax by augmenting the tumor's dependence on other anti-apoptotic proteins like BCL-XL and MCL-1. clinicbarcelona.org However, treatment with idelalisib (B1684644) was shown to restore FL's dependence on BCL-2, thereby increasing the efficacy of venetoclax. clinicbarcelona.org

Preclinical models of Mantle Cell Lymphoma (MCL) have also been used to evaluate the efficacy of ABT-199. A strong synergistic effect has been observed between BTK inhibitors and BCL-2 inhibitors in MCL cell lines, leading to increased inhibition of B-cell proliferation and enhanced apoptosis. ashpublications.org The combination of ibrutinib and venetoclax has shown preclinical synergy. researchgate.netconfex.com Preclinical data suggest that combining these two agents offers a compelling therapeutic rationale. scienmag.com

| NHL Subtype | Model Type | Treatment | Key Findings | Reference |

|---|---|---|---|---|

| DLBCL | GCB-DLBCL Xenografts | ABT-199 + Capivasertib | Complete tumor regression. | researchgate.net |

| DLBCL (MYC/BCL2 Double-Expressor) | Mouse Model | ABT-199 + anti-CD20 | Significantly extended overall survival. | nih.gov |

| FL | FL Patient Samples | ABT-199 + Idelalisib | Restored dependence on BCL-2 and increased venetoclax activity. | clinicbarcelona.org |

| MCL | MCL Cell Lines | ABT-199 + BTK Inhibitors | Strong synergistic effect, increased apoptosis. | ashpublications.org |

T-Cell Acute Lymphoblastic Leukemia (T-ALL) Preclinical Models

In preclinical studies of T-cell acute lymphoblastic leukemia (T-ALL), ABT-199 has shown notable efficacy, particularly in subtypes characterized by an immature phenotype. The sensitivity to BCL-2 inhibition appears to be closely linked to the developmental stage at which the leukemic cells are arrested.

Research has highlighted a distinct pattern of sensitivity to ABT-199 among different molecular genetic subtypes of T-ALL. stanford.edunih.gov In vitro analyses of primary patient samples have indicated that immature T-ALLs, as well as those positive for TLX3 or HOXA gene rearrangements, are particularly sensitive to BCL-2 inhibition. stanford.edunih.gov For instance, a T-ALL cell line, LOUCY, which displays a transcriptional profile similar to immature T-ALL and high BCL-2 expression, demonstrated significant sensitivity to ABT-199 both in vitro and in vivo. stanford.edunih.gov Furthermore, a patient-derived xenograft model from a HOXA-positive T-ALL patient showed a significant reduction in the percentage of human leukemia cells in the bone marrow following treatment with ABT-199. nih.gov

Conversely, tumors driven by the TAL1 oncogene have been found to be mostly resistant to ABT-199. stanford.edufrontiersin.org This differential response is thought to be related to the stage of T-cell differentiation arrest. BCL-2 expression is typically high in early T-cell precursors and decreases as the cells mature. stanford.edu Consequently, subtypes of T-ALL that are arrested at an earlier stage of development, such as Early T-Cell Precursor ALL (ETP-ALL), tend to retain BCL-2 dependence and are therefore more susceptible to ABT-199. nih.govnih.govuky.edu In contrast, more mature subtypes of T-ALL may rely more on other survival proteins like BCL-XL, rendering them less sensitive to selective BCL-2 inhibition. nih.gov

Table 1: ABT-199 Hydrochloride Sensitivity in T-ALL Preclinical Models by Molecular Subtype

Molecular Subtype Sensitivity to ABT-199 Key Findings References Immature/ETP-ALL High Exhibits BCL-2 dependence due to early differentiation arrest. Patient-derived xenografts of ETP-ALL are highly sensitive. , , , TLX3-positive High Primary patient samples show high in vitro sensitivity. HOXA-positive High In vitro sensitivity in primary samples and reduced tumor burden in a patient-derived xenograft model. , TAL1-driven Low/Resistant Primary tumors with this driver mutation generally show poor responses to ABT-199.

Multiple Myeloma (MM) Preclinical Models

In multiple myeloma (MM), the efficacy of ABT-199 is strongly correlated with a specific cytogenetic abnormality, the t(11;14) translocation. This translocation leads to the overexpression of cyclin D1 and is present in a subset of MM patients.

Preclinical evaluation in a large panel of human myeloma cell lines (HMCLs) revealed that high sensitivity to ABT-199 was predominantly restricted to those harboring the t(11;14) translocation. These sensitive cell lines were efficiently killed by ABT-199 at low nanomolar concentrations. Further investigation has shown that the ratio of BCL-2 to another anti-apoptotic protein, MCL-1, is a powerful biomarker for predicting sensitivity. A high BCL-2/MCL-1 ratio is strongly associated with a favorable response to ABT-199. The apoptotic effect of ABT-199 in these models was found to be independent of the p53 tumor suppressor protein status. In vivo studies using xenograft models of t(11;14) MM have also demonstrated the anti-tumor activity of ABT-199.

Other Hematologic Neoplasms (e.g., Hairy Cell Leukemia, Myelodysplastic Syndromes)

The preclinical investigation of ABT-199 has extended to other hematologic cancers, including hairy cell leukemia (HCL) and myelodysplastic syndromes (MDS).

In Hairy Cell Leukemia , a rare B-cell malignancy, primary HCL cells have been shown to be sensitive to ABT-199 in vitro. Treatment with clinically relevant concentrations of the compound induced apoptosis in these cells. However, this sensitivity can be diminished by signals from the tumor microenvironment. Co-culture with stromal cells or exposure to other microenvironmental stimuli was found to protect HCL cells from ABT-199-induced cell death, suggesting that combination therapies targeting these protective mechanisms might be necessary to enhance efficacy.

In preclinical models of Myelodysplastic Syndromes , particularly high-risk MDS, ABT-199 has shown the ability to overcome the acquired resistance to apoptosis that characterizes disease progression. The compound was effective in targeting the MDS stem and progenitor cell compartment (CD34+ cells), as evidenced by a reduction in these cells and their colony-forming capacity in vitro. Resistance to ABT-199 in MDS models was associated with elevated expression of MCL-1.

Efficacy in Solid Tumor Preclinical Models

While ABT-199 was initially developed for hematologic malignancies, its potential in solid tumors has also been explored in preclinical settings.

In various soft tissue sarcoma (STS) preclinical models, ABT-199 monotherapy has shown limited efficacy. For example, in models of synovial sarcoma, which is known to overexpress BCL-2, single-agent ABT-199 was not effective in vivo. This resistance is attributed to the co-expression of other anti-apoptotic proteins, particularly MCL-1.

However, preclinical studies have demonstrated that ABT-199 can sensitize STS cells to other therapeutic agents. A strong synergistic induction of apoptosis was observed when ABT-199 was combined with the proteasome inhibitor bortezomib (B1684674). This combination was effective across a range of sarcoma types, including rhabdomyosarcoma, leiomyosarcoma, liposarcoma, and synovial sarcoma, irrespective of their p53 status. The mechanism involves ABT-199 liberating the pro-apoptotic protein BAX from BCL-2, while bortezomib leads to the accumulation of the BH3-only protein NOXA, which in turn inhibits MCL-1. Similarly, combining ABT-199 with a direct MCL-1 inhibitor also proved effective against synovial sarcoma models in vitro and in vivo.

In neuroblastoma (NB), a pediatric solid tumor, the efficacy of ABT-199 is dependent on the expression levels of BCL-2. Neuroblastoma cell lines with high expression of BCL-2 and high levels of the BIM/BCL-2 complex are more sensitive to the apoptotic effects of ABT-199. The effects on cell viability correlate with the displacement of BIM from BCL-2 and the subsequent release of cytochrome c from the mitochondria.

While potent in vitro, in vivo studies in mice with high BCL-2-expressing neuroblastoma tumors showed that ABT-199 treatment alone primarily resulted in growth inhibition rather than tumor regression. This attenuated response was linked to the acute upregulation of the anti-apoptotic protein MCL-1, which can sequester BIM and confer resistance. These findings suggest that, similar to STS, combination strategies that also target MCL-1 may be necessary to achieve a more robust and sustained therapeutic effect in neuroblastoma.

Table 2: Preclinical Efficacy of this compound in Solid Tumor Models

Tumor Type Monotherapy Efficacy Key Findings & Rationale for Combinations References Soft Tissue Sarcomas (STS) Limited Resistance often mediated by MCL-1. Synergizes with proteasome inhibitors (e.g., bortezomib) and direct MCL-1 inhibitors. , , , Neuroblastoma (NB) Moderate (Growth Inhibition) Sensitivity correlates with high BCL-2 expression. In vivo resistance develops via upregulation of MCL-1, suggesting a rationale for combination with MCL-1 inhibitors. nih.gov, ,

Triple-Negative Breast Cancer (TNBC) Preclinical Models

In preclinical studies involving TNBC, a particularly aggressive subtype of breast cancer, this compound has demonstrated significant anti-tumor activity, primarily through the induction of apoptosis. In the MDA-MB-231 TNBC cell line, treatment with venetoclax monotherapy resulted in an increase in the percentage of apoptotic cells to 23%, compared to 8% in control cells nih.gov.

The pro-apoptotic effect of this compound is often enhanced when used in combination with other chemotherapeutic agents. For instance, a synergistic effect was observed when combined with doxorubicin (B1662922). In MDA-MB-231 cells, the combination of venetoclax and doxorubicin led to a significant increase in apoptosis, reaching 71% nih.gov. This combination also demonstrated efficacy in vivo, where it significantly suppressed tumor growth in a xenograft model using MDA-MB-231 cells researchgate.net.

Mechanistically, this compound functions by inhibiting the anti-apoptotic protein BCL-2, thereby promoting the mitochondrial pathway of apoptosis. In TNBC cells, treatment with venetoclax has been shown to induce the expression of pro-apoptotic proteins such as BAX and caspases 3 and 7, while inhibiting the expression of BCL-2 itself nih.gov. Furthermore, studies have indicated that venetoclax can induce cell cycle arrest at the G0/G1 phase in TNBC cells nih.gov.

Hepatocellular Carcinoma (HCC) Preclinical Models

The efficacy of this compound has also been evaluated in preclinical models of hepatocellular carcinoma (HCC), a primary form of liver cancer. While HCC cells have shown some resistance to ABT-199 monotherapy due to the expression of other anti-apoptotic proteins like Mcl-1, the compound has demonstrated synergistic effects when combined with other targeted therapies nih.gov.

In a study utilizing the HCC cell lines Hep3B, HepG2, and Huh7, the combination of ABT-199 with the Mcl-1 inhibitor MIK665 was shown to effectively induce the intrinsic apoptosis pathway. This combination led to the cleavage of PARP, a key marker of apoptosis, in all tested cell lines nih.gov. While single-agent treatment showed limited efficacy, the dual inhibition of BCL-2 and Mcl-1 resulted in a significant increase in cell death nih.gov.

Further investigations into the anti-tumor effects of ABT-199 in HCC xenograft models have primarily focused on combination strategies. For example, in a Hep3B xenograft model, the combination of venetoclax with osimertinib (B560133) resulted in almost complete inhibition of tumor growth scienceopen.com. These findings suggest that while ABT-199 as a single agent may have limitations in HCC, its efficacy can be significantly enhanced by co-administration with inhibitors of other pro-survival pathways.

Assessment of this compound's Anti-Proliferative and Apoptosis-Inducing Activity in Various Preclinical Cell Lines and Patient-Derived Xenografts

The anti-proliferative and apoptosis-inducing capabilities of this compound have been documented across a spectrum of cancer cell lines and are being increasingly studied in patient-derived xenograft (PDX) models, which more closely mimic the heterogeneity of human tumors.

In TNBC cell lines such as MDA-MB-231 and BT-549, ABT-199 has been shown to synergistically decrease cell viability when combined with doxorubicin researchgate.net. Flow cytometry analysis revealed a significant increase in apoptosis in MDA-MB-231 cells treated with the combination of ABT-199 and doxorubicin researchgate.net.

While specific data on the monotherapeutic efficacy of ABT-199 in TNBC PDX models is emerging, studies on other solid tumors provide a basis for its potential. For instance, in small-cell lung cancer PDX models with high BCL-2 expression, venetoclax has demonstrated significant tumor growth inhibition researchgate.net. The response in PDX models often correlates with the molecular characteristics of the original patient tumor, highlighting the potential for personalized medicine approaches nih.gov.

For HCC, preclinical data from cell lines indicates that the half-maximal inhibitory concentration (IC50) for ABT-199 monotherapy varies across different cell lines. For example, after 48 hours of treatment, the IC50 was reported to be 10.1 µM in Hep3B cells, 15.8 µM in HepG2 cells, and 21.6 µM in Huh7 cells. The efficacy is significantly enhanced in combination with an Mcl-1 inhibitor nih.gov. The establishment of robust HCC PDX models is crucial for further evaluating the therapeutic potential of ABT-199, both as a single agent and in combination, in a setting that better reflects the clinical disease zkbymed.comchampionsoncology.com.

Interactive Data Table: Anti-Proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) - 48h | Source |

| MDA-MB-231 | Triple-Negative Breast Cancer | Not explicitly stated for monotherapy | researchgate.net |

| BT-549 | Triple-Negative Breast Cancer | Not explicitly stated for monotherapy | researchgate.net |

| Hep3B | Hepatocellular Carcinoma | 10.1 | nih.gov |

| HepG2 | Hepatocellular Carcinoma | 15.8 | nih.gov |

| Huh7 | Hepatocellular Carcinoma | 21.6 | nih.gov |

Interactive Data Table: Apoptosis Induction by this compound in TNBC Cell Lines

| Cell Line | Treatment | Percentage of Apoptotic Cells | Source |

| MDA-MB-231 | Control | 8% | nih.gov |

| MDA-MB-231 | Venetoclax (monotherapy) | 23% | nih.gov |

| MDA-MB-231 | Venetoclax + Doxorubicin | 71% | nih.gov |

| BT-549 | Venetoclax + Doxorubicin | Marginal effect | researchgate.net |

Mechanisms of Intrinsic and Acquired Resistance to Abt 199 Hydrochloride in Preclinical Contexts

Aberrant Expression and Regulation of Anti-Apoptotic BCL-2 Family Members

A primary mechanism of resistance to ABT-199 involves the altered expression and regulation of other anti-apoptotic BCL-2 family members, which can compensate for the inhibition of BCL-2. nih.gov This circumvents the pro-apoptotic signal initiated by ABT-199, allowing cancer cells to survive.

Myeloid cell leukemia 1 (MCL-1) is a crucial anti-apoptotic protein and a well-documented mediator of resistance to ABT-199. researchgate.net Because ABT-199 is highly selective for BCL-2, it does not inhibit MCL-1. nih.gov Consequently, cancer cells that are dependent on MCL-1 for survival exhibit intrinsic resistance to ABT-199. nih.gov In cases of acquired resistance, cancer cells can upregulate MCL-1 expression following prolonged exposure to ABT-199. nih.govresearchgate.net This upregulation shifts the cancer cell's dependency from BCL-2 to MCL-1, rendering ABT-199 ineffective. researchgate.net Studies in various cancer cell lines, including acute myeloid leukemia (AML) and lymphoma, have consistently shown that increased MCL-1 levels are associated with reduced sensitivity to ABT-199. jcancer.orgresearchgate.net For instance, AML cell lines that developed resistance to venetoclax (B612062) showed a marked increase in MCL-1 protein expression. researchgate.net

Table 1: Research Findings on MCL-1 Overexpression in ABT-199 Resistance

| Cell Line Type | Observation | Implication for Resistance | Reference |

|---|---|---|---|

| Acute Myeloid Leukemia (AML) | Intrinsically resistant AML cell lines demonstrated increased MCL-1 protein levels. | MCL-1 is a key factor in primary resistance to ABT-199. | nih.gov |

| Non-Hodgkin Lymphoma (NHL) | NHL cell lines with acquired resistance to ABT-199 showed upregulation of MCL-1. | Chronic exposure to ABT-199 can select for cells with elevated MCL-1. | nih.gov |

| Multiple Myeloma (MM) | MM cells with higher baseline MCL-1 expression are more prone to developing venetoclax resistance. | Baseline MCL-1 levels may predict response to ABT-199. | nih.gov |

| Follicular Lymphoma | Venetoclax resistance in follicular lymphoma cells was associated with MCL-1 upregulation. | MCL-1 is a critical survival factor in the context of BCL-2 inhibition. | nih.gov |

Similar to MCL-1, B-cell lymphoma-extra large (BCL-XL) and BCL2-related protein A1 (BFL-1) are anti-apoptotic proteins that are not effectively targeted by ABT-199. nih.gov Upregulation of BCL-XL has been identified as a mechanism of both intrinsic and acquired resistance. nih.govresearchgate.net In preclinical models, cells that have developed resistance to ABT-199 often exhibit elevated levels of BCL-XL. nih.govresearchgate.net This increased expression allows the cancer cells to sequester pro-apoptotic proteins that are released from BCL-2 following ABT-199 treatment, thereby preventing apoptosis. oaepublish.com While less extensively studied, BFL-1 has also been implicated in resistance to BCL-2 inhibition. nih.gov The upregulation of these alternative anti-apoptotic proteins highlights the plasticity of cancer cells in adapting to targeted therapies.

Beyond increased gene expression, post-translational mechanisms that enhance the stability of the MCL-1 protein also contribute significantly to ABT-199 resistance. MCL-1 is a labile protein with a short half-life, and its degradation is tightly regulated. In some resistant contexts, the MCL-1 protein half-life is extended, leading to its accumulation. researchgate.netnih.gov One key mechanism for this stabilization is the sequestration of the pro-apoptotic BH3-only protein Bim by MCL-1. nih.gov When ABT-199 displaces Bim from BCL-2, the released Bim can then bind to MCL-1. This interaction can shield MCL-1 from degradation, thereby increasing its stability and anti-apoptotic capacity. nih.gov Studies have shown that in ABT-199-resistant cells, there is an increased association between Bim and MCL-1, which correlates with an extended MCL-1 protein half-life. nih.gov

Table 2: Research Findings on MCL-1 Protein Stabilization

| Cell Line Model | Key Finding | Mechanism of Stabilization | Reference |

|---|---|---|---|

| ABT-199-Resistant AML Cells | ABT-199 treatment led to an increased MCL-1 protein half-life without a corresponding increase in MCL-1 transcript levels. | Sequestration of Bim released from BCL-2 by MCL-1, leading to MCL-1 stabilization. | nih.gov |

| ABT-199-Resistant NHL Cell Lines | Acquired resistance was associated with increased MCL-1 protein stability. | The PI3K/AKT/mTOR pathway was implicated in enhancing MCL-1 stability. | nih.gov |

Impaired Activation or Sequestration of Pro-Apoptotic BH3-Only Proteins

The initiation of apoptosis by ABT-199 is dependent on the availability and activation of pro-apoptotic BH3-only proteins, which are liberated from BCL-2. Mechanisms that interfere with these pro-apoptotic signals can confer resistance.

Bim is a potent pro-apoptotic BH3-only protein that can activate the downstream effectors BAX and BAK. In sensitive cells, ABT-199 displaces Bim from BCL-2, allowing Bim to trigger apoptosis. nih.gov However, in resistant cells with high levels of MCL-1, the liberated Bim is effectively sequestered by MCL-1. nih.govoaepublish.com This prevents Bim from activating BAX and BAK, thereby neutralizing the pro-apoptotic signal initiated by ABT-199. nih.gov Immunoprecipitation studies have confirmed that in resistant cells treated with ABT-199, there is a decreased association of Bim with BCL-2 and a concurrent increased association with MCL-1. nih.gov This sequestration is a central mechanism of both intrinsic and acquired resistance.

The ultimate executioners of mitochondrial apoptosis are the pro-apoptotic proteins BAX and BAK. nih.gov The loss or inactivation of these proteins can render cells resistant to apoptosis-inducing stimuli, including ABT-199. nih.gov In some preclinical models of acquired resistance, a complete loss of BAX protein has been observed. researcher.life Cells lacking BAX are resistant to ABT-199-induced apoptosis, as the downstream apoptotic signaling is blocked. nih.gov Mutations in the BAX gene have also been identified in resistant cells, which can abrogate its function. ashpublications.org

NOXA is another pro-apoptotic BH3-only protein that primarily functions to neutralize MCL-1. nih.gov While the loss of NOXA may not directly impact the interaction of ABT-199 with BCL-2, it can contribute to a cellular environment that is more permissive for MCL-1-mediated survival. researchgate.net A reduction in NOXA levels can lead to increased MCL-1 activity, which, as previously described, is a key driver of ABT-199 resistance. researcher.liferesearchgate.net

Activation of Alternative Pro-Survival Signaling Pathways

Resistance to ABT-199 (venetoclax), a selective BCL-2 inhibitor, can emerge through the activation of alternative pro-survival signaling pathways that bypass the dependency on BCL-2 for apoptosis evasion. In preclinical models, several key pathways have been implicated in conferring resistance to this targeted therapy.

Activation of RAS/RAF/MEK/ERK Signaling Cascade

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. Its aberrant activation has been identified as a mechanism of acquired resistance to ABT-199 in various hematological malignancies. Preclinical studies have demonstrated that constitutive activation of this pathway can lead to the upregulation of anti-apoptotic proteins, thereby diminishing the cytotoxic effects of ABT-199.

In preclinical models of acute myeloid leukemia (AML), it has been observed that RAS mutations can drive resistance to venetoclax. For instance, the overexpression of oncogenic KRAS has been shown to decrease sensitivity to ABT-199 by upregulating the expression of MCL-1, an anti-apoptotic protein that is not targeted by ABT-199. This upregulation of MCL-1 sequesters the pro-apoptotic protein BIM, preventing it from initiating apoptosis.

Furthermore, in follicular lymphoma cell lines, acquired resistance to venetoclax has been associated with the activation of the ERK1/2 pathway. This activation leads to the phosphorylation of BIM at Ser69, which primes it for proteasomal degradation, thereby reducing the pool of available BIM to induce apoptosis.

| Model System | Key Findings | Reference |

| Acute Myeloid Leukemia (AML) cell lines | Overexpression of G12D KRAS led to venetoclax resistance. | nih.gov |

| Follicular Lymphoma cell lines | Increased p-ERK1/2 and p-BIM (S69) in cells that survived venetoclax treatment. |

Hyperactivation of PI3K/AKT/GSK3β Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/glycogen synthase kinase 3 beta (GSK3β) pathway is another crucial signaling route that promotes cell survival and proliferation. Its hyperactivation has been frequently implicated in both intrinsic and acquired resistance to ABT-199.

Preclinical studies in non-Hodgkin lymphoma (NHL) cell lines have shown that chronic exposure to ABT-199 can lead to the development of resistant cells characterized by substantial AKT activation. This heightened AKT signaling results in the upregulation of MCL-1 and BCL-xL, which in turn sequester BIM and prevent apoptosis. The inhibition of the PI3K/AKT pathway has been shown to re-sensitize these resistant cells to ABT-199.

In chronic lymphocytic leukemia (CLL), signals from the microenvironment can activate the PI3K/AKT pathway, leading to the upregulation of anti-apoptotic proteins and subsequent resistance to ABT-199. The use of PI3K inhibitors has been demonstrated to overcome this microenvironment-mediated resistance.

| Model System | Key Findings | Reference |

| Non-Hodgkin Lymphoma (NHL) cell lines | Acquired resistance to ABT-199 was associated with significant AKT activation and upregulation of MCL-1 and BCL-xL. | |

| Chronic Lymphocytic Leukemia (CLL) co-culture | Microenvironmental signals activated the PI3K/AKT pathway, conferring resistance to ABT-199. |

Dysregulation of NF-κB Pathway

The nuclear factor-kappa B (NF-κB) pathway plays a pivotal role in inflammation, immunity, and cell survival. Its dysregulation is a common feature in many cancers and has been linked to resistance to various therapies, including ABT-199.

In preclinical models of CLL, stimulation of the CD40 receptor, a key event in the lymph node microenvironment, leads to the activation of the NF-κB pathway. This, in turn, results in the upregulation of anti-apoptotic proteins such as BCL-xL and BFL-1/A1, rendering the CLL cells resistant to ABT-199. The inhibition of NF-κB signaling has been shown to restore sensitivity to ABT-199 in this context.

Similarly, in mantle cell lymphoma (MCL), microenvironmental stimuli that activate the NF-κB pathway have been shown to induce resistance to venetoclax. This resistance is mediated by the upregulation of BCL-xL and MCL-1.

| Model System | Key Findings | Reference |

| Chronic Lymphocytic Leukemia (CLL) co-culture | CD40 stimulation activated the NF-κB pathway, leading to upregulation of BCL-xL and BFL-1/A1 and resistance to ABT-199. | nih.gov |

| Mantle Cell Lymphoma (MCL) cells | Microenvironmental agonists activated the NF-κB pathway, resulting in increased expression of BCL-XL and MCL-1 and drug resistance. | nih.gov |

Role of WNT/β-CATENIN Pathway Inhibition Evasion

The WNT/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. While direct preclinical evidence specifically linking WNT/β-catenin pathway activation to ABT-199 resistance is still emerging, some studies suggest an indirect role.

In CLL, it has been shown that Wnt5a can induce the activation of ERK1/2 and enhance cell proliferation through a ROR1-dependent pathway. frontiersin.org This Wnt5a-induced ROR1 signaling may also enhance the expression of the NF-κB target gene BCL2L1, which encodes for BCL-xL. frontiersin.org The upregulation of BCL-xL is a known mechanism of resistance to ABT-199. This suggests a potential, albeit indirect, link between the WNT signaling pathway and the development of resistance to venetoclax in certain contexts. However, more direct preclinical studies are needed to fully elucidate the role of WNT/β-catenin pathway inhibition evasion in ABT-199 resistance.

| Model System | Key Findings | Reference |

| Chronic Lymphocytic Leukemia (CLL) cells | Wnt5a-induced ROR1 signaling may enhance the expression of BCL-xL, a known mediator of venetoclax resistance. | frontiersin.org |

Impact of TP53 Perturbation

The tumor suppressor protein p53 plays a central role in regulating the cell cycle, DNA repair, and apoptosis. Perturbations in the TP53 gene are among the most common genetic alterations in human cancer and are frequently associated with therapeutic resistance.

Preclinical studies have demonstrated that the loss of TP53 function can confer resistance to ABT-199. In AML cell lines, CRISPR/Cas9-mediated knockout of TP53 resulted in resistance to venetoclax. This resistance is, in part, due to the diminished expression of pro-apoptotic p53 target genes such as BAX, PUMA, and NOXA. The loss of these key effectors of apoptosis reduces the cell's ability to undergo programmed cell death in response to BCL-2 inhibition.

Furthermore, TP53 knockout cells have been shown to exhibit an increased ratio of BCL-xL to BCL-2, which can further contribute to venetoclax resistance by providing an alternative anti-apoptotic mechanism. nih.gov

| Model System | Key Findings | Reference |

| Acute Myeloid Leukemia (AML) cell lines | CRISPR/Cas9-mediated TP53 knockout conferred resistance to venetoclax. | |

| TP53 knockout cells | Reduced expression of pro-apoptotic genes (BAX, PUMA, NOXA) and an increased BCL-xL/BCL-2 ratio. | nih.gov |

Microenvironment-Mediated Resistance Mechanisms in Preclinical Co-Culture Systems

The tumor microenvironment plays a critical role in promoting cancer cell survival and drug resistance. In preclinical co-culture systems that mimic the interactions between cancer cells and their surrounding stromal cells, several mechanisms of microenvironment-mediated resistance to ABT-199 have been identified.

In CLL, co-culture of CLL cells with stromal cells, such as fibroblasts or nurse-like cells, has been shown to induce significant resistance to ABT-199. This resistance is mediated by a combination of direct cell-cell contact and the secretion of soluble factors. For example, the interaction between CLL cells and stromal cells can lead to the activation of the NF-κB and PI3K/AKT pathways, resulting in the upregulation of anti-apoptotic proteins like BCL-xL and MCL-1.

Similarly, in multiple myeloma, co-culture with bone marrow stromal cells has been shown to protect myeloma cells from ABT-199-induced apoptosis. This protection is associated with the upregulation of MCL-1 and BCL-xL in the myeloma cells.

These preclinical co-culture models highlight the importance of the tumor microenvironment in conferring resistance to ABT-199 and underscore the need for therapeutic strategies that can disrupt these protective interactions.

| Model System | Key Findings | Reference |

| Chronic Lymphocytic Leukemia (CLL) co-culture with stromal cells | Stromal cells induced resistance to ABT-199 via activation of NF-κB and PI3K/AKT pathways and upregulation of BCL-xL and MCL-1. | nih.gov |

| Multiple Myeloma co-culture with bone marrow stromal cells | Bone marrow stromal cells protected myeloma cells from ABT-199-induced apoptosis through upregulation of MCL-1 and BCL-xL. |

Role of Stromal Cell Interactions

The interaction between malignant cells and the surrounding stromal cells within the tumor microenvironment is a key driver of resistance to ABT-199. nih.gov In preclinical models of multiple myeloma, mesenchymal stromal cells have been shown to enhance the interaction between Myeloid Cell Leukemia 1 (MCL-1) and BCL-2-interacting mediator of cell death (BIM), which contributes to venetoclax resistance. umw.edu.pl This protective effect can be mitigated by the concurrent use of an MCL-1 inhibitor, suggesting that the upregulation of MCL-1 is a critical component of stroma-mediated resistance. umw.edu.pl

Similarly, in chronic lymphocytic leukemia (CLL), diverse marrow stromal cells can protect CLL cells from spontaneous and drug-induced apoptosis. strath.ac.uk This protection is associated with a decrease in mitochondrial apoptotic priming, rendering the cells less susceptible to BCL-2 inhibition. nih.gov The communication between CLL cells and stromal cells can lead to the upregulation of various pro-survival BCL-2 family members, thereby shifting the dependency away from BCL-2 and towards other anti-apoptotic proteins not targeted by ABT-199.

| Cell Type | Interacting Cells | Key Mediators of Resistance | Observed Effect |

| Multiple Myeloma | Mesenchymal stromal cells | Enhanced MCL-1 and BIM interaction | Increased resistance to ABT-199 |

| Chronic Lymphocytic Leukemia | Marrow stromal cells | Decreased mitochondrial apoptotic priming | Protection from apoptosis |

Influence of CD40 Stimulation

CD40, a member of the tumor necrosis factor receptor superfamily, plays a crucial role in mediating microenvironment-dependent resistance to ABT-199. core.ac.uk Stimulation of CD40 on malignant B-cells by its ligand, CD40L (CD154), often expressed on activated T-cells, triggers signaling cascades that promote cell survival and proliferation. core.ac.uk In preclinical models of CLL and mantle cell lymphoma (MCL), CD40 stimulation has been demonstrated to induce significant resistance to ABT-199. nih.govoncotarget.com

This resistance is primarily attributed to the upregulation of other anti-apoptotic BCL-2 family proteins, most notably B-cell lymphoma-extra large (BCL-XL) and MCL-1. core.ac.ukliverpool.ac.uk Upon CD40 engagement, the activation of the NF-κB pathway leads to increased transcription of BCL-XL. strath.ac.ukoncotarget.com The elevated levels of BCL-XL and MCL-1 sequester pro-apoptotic proteins, thereby compensating for the inhibition of BCL-2 by ABT-199 and allowing the cancer cells to evade apoptosis. nih.govliverpool.ac.uk Studies have shown that this CD40-mediated resistance can be overcome by combining ABT-199 with inhibitors of BCL-XL or by targeting pathways downstream of CD40 signaling. core.ac.uknih.gov

| Malignancy | Stimulus | Key Upregulated Proteins | Consequence |

| Chronic Lymphocytic Leukemia | CD40L | BCL-XL, MCL-1, Bfl-1 | Full resistance to 10 mM ABT-199 nih.gov |

| Mantle Cell Lymphoma | CD40L | BCL-XL | Impaired sensitivity to ABT-199 oncotarget.com |

Contribution of Indoleamine 2,3-Dioxygenase 1 (IDO1)/Kynurenine (B1673888)/Aryl Hydrocarbon Receptor (AHR) Signaling

Emerging evidence points to the involvement of the Indoleamine 2,3-dioxygenase 1 (IDO1) metabolic pathway in conferring resistance to ABT-199. IDO1 is an enzyme that catabolizes the essential amino acid tryptophan into kynurenine (Kyn). nih.govresearchgate.net Kynurenine can then act as a ligand for the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor. bmj.com

In the context of CLL, the IDO1/Kyn/AHR axis has been shown to impair the cellular response to ABT-199. researchgate.net The activation of AHR signaling by kynurenine can lead to the modulation of MCL-1, providing a survival advantage to the malignant cells. researchgate.net Preclinical experiments have demonstrated that exposure of CLL cells to kynurenine reduces their sensitivity to ABT-199-induced apoptosis. researchgate.net This effect can be reversed by treatment with an AHR antagonist, which synergizes with ABT-199 to induce cell death. researchgate.net These findings suggest that targeting the IDO1/Kyn/AHR pathway may represent a novel strategy to overcome resistance to ABT-199.

| Cell Type | Signaling Pathway | Key Effector Molecule | Outcome |

| Chronic Lymphocytic Leukemia | IDO1/Kynurenine/AHR | MCL-1 | Impaired response to ABT-199 |

Preclinical Strategies to Overcome Abt 199 Hydrochloride Resistance

Rational Design of Combination Therapies with Other Targeted Agents

The rational design of combination therapies aims to target multiple nodes within the apoptotic pathway or parallel survival signaling pathways to prevent or overcome resistance to ABT-199. By simultaneously inhibiting BCL-2 and other critical survival proteins or pathways, these combinations can induce synthetic lethality in cancer cells.

Upregulation of MCL-1 is a key mechanism of resistance to ABT-199. Therefore, combining ABT-199 with MCL-1 inhibitors has been a major focus of preclinical investigation.

Homoharringtonine (HHT) , a natural alkaloid, has been identified as an agent that can downregulate MCL-1 protein expression. Preclinical studies in diffuse large B-cell lymphoma (DLBCL) and acute myeloid leukemia (AML) have demonstrated that the combination of ABT-199 and HHT leads to synergistic anti-leukemic effects. This combination significantly inhibits cell growth and promotes apoptosis in AML cell lines and primary patient samples in a dose- and time-dependent manner. In vivo, the combination of HHT and ABT-199 has been shown to suppress AML tumor growth and progression in xenograft models.

A-1210477 is a potent and selective small-molecule inhibitor of MCL-1. In preclinical models of non-Hodgkin's lymphoma (NHL), cell lines that exhibited resistance to ABT-199 alone were sensitized to the drug when combined with A-1210477. researchgate.net This synergy is particularly effective in NHL cell lines with high BCL-2 expression (BCL2(High)) that are resistant to single-agent ABT-199. researchgate.net The combination of a BCL-2 inhibitor and an MCL-1 inhibitor effectively targets the two primary anti-apoptotic proteins responsible for resistance, leading to enhanced apoptosis. researchgate.net

Table 1: Preclinical Studies of ABT-199 in Combination with MCL-1 Inhibitors

| MCL-1 Inhibitor | Cancer Model | Key Findings | Reference |

|---|---|---|---|

| Homoharringtonine (HHT) | Acute Myeloid Leukemia (AML) | Synergistically inhibited cell growth and induced apoptosis in vitro and in vivo. | nih.gov |

| A-1210477 | Non-Hodgkin's Lymphoma (NHL) | Sensitized ABT-199-resistant BCL2(High) cell lines to apoptosis. | researchgate.net |

Proteasome inhibitors are known to induce the accumulation of pro-apoptotic proteins, making them rational partners for BCL-2 inhibitors. The combination of ABT-199 with proteasome inhibitors has been shown to be highly synergistic in preclinical models.

This synergy is, at least in part, mediated by the upregulation of the pro-apoptotic protein NOXA, which is a natural antagonist of MCL-1. In soft tissue sarcoma cells, the combination of ABT-199 with bortezomib (B1684674) , carfilzomib , or ixazomib resulted in a synergistic induction of apoptosis. asco.org The study demonstrated that this combination enhanced the expression of NOXA, leading to the neutralization of MCL-1 and subsequent activation of the apoptotic cascade. asco.org In "double hit" lymphoma (DHL) cell lines, which overexpress both c-Myc and BCL-2, the combination of ABT-199 with bortezomib also resulted in synergistic cell kill.

Table 2: Preclinical Synergism of ABT-199 and Proteasome Inhibitors

| Proteasome Inhibitor | Cancer Model | Mechanism of Synergy | Reference |

|---|---|---|---|

| Bortezomib | Soft Tissue Sarcoma, Double Hit Lymphoma | Upregulation of NOXA | asco.org |

| Carfilzomib | Soft Tissue Sarcoma | Upregulation of NOXA | asco.org |

| Ixazomib | Soft Tissue Sarcoma | Upregulation of NOXA | asco.org |

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical survival pathway that is often hyperactivated in cancer and can contribute to ABT-199 resistance. Activation of this pathway can lead to the upregulation of MCL-1 and BCL-xL.

Preclinical studies have shown that acquired resistance to ABT-199 in lymphoid malignancy cell lines is associated with substantial AKT activation and increased levels of MCL-1 and BCL-xL. The use of PI3K/mTOR pathway inhibitors can counteract this resistance mechanism. For instance, the dual PI3K/mTOR inhibitor NVP-BEZ235 and the PI3Kδ inhibitor GS-1101 (idelalisib) were shown to sensitize both inherently and acquiredly resistant NHL cell lines to ABT-199. These inhibitors act by reducing MCL-1 levels, thereby releasing the pro-apoptotic protein BIM to activate apoptosis. In mantle cell lymphoma (MCL), the combination of AKT-mTOR inhibitors with ABT-199 demonstrated synergistic growth suppression and induction of apoptosis in both cell lines and primary patient samples.

The murine double minute 2 (MDM2) protein is a negative regulator of the p53 tumor suppressor. Inhibiting the MDM2-p53 interaction can restore p53 function, leading to cell cycle arrest and apoptosis. Combining MDM2 inhibitors with BCL-2 inhibitors presents a strategy to co-activate the p53-mediated apoptotic pathway and the intrinsic mitochondrial pathway.

In preclinical studies involving chronic lymphocytic leukemia (CLL), the novel MDM2 inhibitor APG-115 demonstrated a potent anti-tumor effect and showed a synergistic pro-apoptotic effect when combined with ABT-199. The combination led to enhanced inhibition of anti-apoptotic BCL-2 family proteins and increased cell death. Similarly, preclinical studies in p53 wild-type AML models have shown a synergistic effect between the MDM2 inhibitor RG7388 (idasanutlin) and ABT-199.

Table 3: Preclinical Combination of ABT-199 with MDM2 Inhibitors

| MDM2 Inhibitor | Cancer Model | Observed Effect | Reference |

|---|---|---|---|

| APG-115 | Chronic Lymphocytic Leukemia (CLL) | Synergistic pro-apoptotic effect. | |

| RG7388 (Idasanutlin) | Acute Myeloid Leukemia (AML) | Synergistic anti-tumor activity in p53 wild-type models. |

Survivin is a member of the inhibitor of apoptosis (IAP) protein family that is overexpressed in many cancers and is associated with resistance to apoptosis. Targeting survivin is another strategy to lower the apoptotic threshold and enhance the efficacy of BCL-2 inhibitors.

In preclinical models of "double hit" lymphoma (DHL), which are characterized by aggressive biology and resistance to standard chemotherapy, the survivin inhibitor YM-155 was shown to be effective at low nanomolar concentrations. Importantly, when YM-155 was combined with ABT-199, it produced synergistic cell kill in these highly aggressive lymphoma cell lines. This suggests that dual targeting of the BCL-2 and survivin pathways can be an effective strategy to overcome resistance in difficult-to-treat hematologic malignancies.

Combination with Conventional Chemotherapeutic Agents in Preclinical Models

Combining ABT-199 with conventional chemotherapeutic agents aims to leverage different mechanisms of cell killing to achieve a greater therapeutic effect. Chemotherapy-induced cellular stress can prime cancer cells for apoptosis, thereby increasing their sensitivity to BCL-2 inhibition by ABT-199.

Preclinical studies have demonstrated the potential of this approach across various hematologic malignancies. In a T-cell acute lymphoblastic leukemia (T-ALL) cell line, LOUCY, which is relatively resistant to cytarabine (B982) alone, the combination with ABT-199 showed strong synergy. asco.org This combination led to a significant increase in the sub-G1 apoptotic cell population compared to either agent alone.

In models of "double hit" lymphoma (DHL), the combination of ABT-199 with conventional chemotherapeutic agents such as doxorubicin (B1662922) or cytarabine also resulted in synergistic cell kill. These findings provide a strong preclinical rationale for combining ABT-199 with standard chemotherapy regimens to enhance efficacy and potentially overcome resistance.

Table 4: Preclinical Synergy of ABT-199 with Conventional Chemotherapy

| Chemotherapeutic Agent | Cancer Model | Observed Effect | Reference |

|---|---|---|---|

| Cytarabine | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Strongly synergistic in chemoresistant cell lines. | asco.org |

| Doxorubicin | Double Hit Lymphoma (DHL) | Synergistic cell kill. | |

| Cytarabine | Double Hit Lymphoma (DHL) | Synergistic cell kill. |

Synergism with DNA Damaging Agents (e.g., Daunorubicin (B1662515), Cytarabine)

Preclinical studies have demonstrated that combining ABT-199 with DNA damaging agents, such as the anthracycline antibiotic daunorubicin and the nucleoside analog cytarabine, results in synergistic cytotoxicity in acute myeloid leukemia (AML) cells. The underlying mechanism of this synergy involves the ability of these agents to downregulate Mcl-1, a key anti-apoptotic protein implicated in ABT-199 resistance.

In AML cell lines, treatment with daunorubicin or cytarabine was shown to decrease Mcl-1 protein levels, thereby sensitizing the cells to the pro-apoptotic effects of ABT-199. This combination leads to a significant increase in apoptosis compared to either agent alone. This synergistic induction of cell death has been observed in both ABT-199-sensitive and -resistant AML cell lines, as well as in primary patient samples. The combination of ABT-199 and cytarabine has shown strong synergy in T-cell acute lymphoblastic leukemia (T-ALL) cell lines as well, particularly in subtypes with an immature phenotype. researchgate.net

| Cell Line | Phenotype | Combination Index (CI) | Effect |

|---|---|---|---|

| LOUCY | Early Immature T-ALL | 0.06 | Very Strong Synergy |

| JURKAT | More Differentiated T-ALL | 0.72 | Modest Synergy |

A Combination Index (CI) of less than 1 indicates a synergistic effect. researchgate.net

Enhanced Efficacy with Alkylating Agents and Other Chemotherapeutics (e.g., Cyclophosphamide (B585), Doxorubicin, Etoposide, Fludarabine)

The therapeutic potential of ABT-199 is significantly enhanced when combined with alkylating agents and other conventional chemotherapeutics. In preclinical models of AML, the addition of ABT-199 to combinations of busulfan (B1668071) (an alkylating agent) and 4-hydroperoxycyclophosphamide (a pre-activated form of cyclophosphamide) or fludarabine (B1672870) resulted in synergistic cytotoxicity. oncotarget.com This triple combination led to increased apoptosis, as evidenced by PARP1 and CASPASE 3 cleavage, and was effective in both AML cell lines and patient-derived samples. oncotarget.com The mechanism behind this synergy involves the negation of a compensatory upregulation of the anti-apoptotic protein MCL1, which is often induced by ABT-199 monotherapy. oncotarget.com

Similarly, in models of "double hit" lymphoma, a highly aggressive B-cell lymphoma, ABT-199 demonstrated synergistic cell kill when combined with doxorubicin. In diffuse large B-cell lymphoma (DLBCL), ABT-199 also showed strong synergy with doxorubicin and etoposide, particularly in cell lines resistant to ABT-199 alone. This effect was linked to the ability of these chemotherapeutic agents to suppress MCL1 levels.

| Combination | Cancer Model | Key Finding | Reference |

|---|---|---|---|

| ABT-199 + Cyclophosphamide (4HC) + Busulfan | Acute Myeloid Leukemia (AML) | Synergistic cytotoxicity and increased apoptosis. oncotarget.com | oncotarget.com |

| ABT-199 + Fludarabine + Busulfan | Acute Myeloid Leukemia (AML) | Significantly increased pro-apoptotic effects. oncotarget.com | oncotarget.com |

| ABT-199 + Doxorubicin | "Double Hit" Lymphoma, DLBCL | Synergistic cell kill and overcoming resistance. | |

| ABT-199 + Etoposide | Diffuse Large B-cell Lymphoma (DLBCL) | Synergistic effects, particularly in resistant cells. |

Exploration of Sequential Treatment Regimens in Preclinical Studies

While many preclinical studies focus on the synergistic effects of concurrent drug administration, the exploration of sequential treatment regimens is a critical area of investigation to optimize efficacy and manage toxicities. The rationale behind sequential therapy is to prime the cancer cells with one agent to enhance their sensitivity to the subsequent drug.

For instance, preclinical models have suggested that pre-conditioning with chemotherapeutic agents like cyclophosphamide and fludarabine can create a more favorable environment for subsequent cellular therapies. nih.gov Although not directly studying ABT-199, this principle highlights the importance of treatment scheduling. In the context of ABT-199, a sequential approach could involve initial debulking with conventional chemotherapy to reduce the tumor burden, followed by ABT-199 to eliminate residual, BCL-2-dependent cells. This strategy is being explored in clinical trials, such as the CLL2-BAG trial, which investigates a debulking phase with bendamustine (B91647) followed by an induction phase with ABT-199 and obinutuzumab. While extensive preclinical data on various sequential combinations with ABT-199 is still emerging, the existing evidence from combination studies provides a strong rationale for their clinical investigation.

Molecular Approaches to Counteract Microenvironmental Survival Signals in vitro

The tumor microenvironment plays a crucial role in conferring resistance to ABT-199 by providing survival signals that upregulate alternative anti-apoptotic proteins, thereby circumventing BCL-2 blockade. Preclinical in vitro studies have been instrumental in dissecting these resistance mechanisms and identifying molecular strategies to overcome them.

In chronic lymphocytic leukemia (CLL), signals from the microenvironment, such as those mediated by CD40, can induce resistance to ABT-199. nih.gov This resistance is often associated with the upregulation of BCL-xL and Mcl-1. Molecular approaches to counteract these survival signals include the use of kinase inhibitors that target key signaling pathways. For example, inhibitors of the B-cell receptor (BCR) pathway, such as ibrutinib (B1684441) (a BTK inhibitor) and idelalisib (B1684644) (a PI3K inhibitor), can disrupt the protective effects of the microenvironment and re-sensitize CLL cells to ABT-199. These inhibitors are thought to work by causing the egress of CLL cells from their protective niches in the lymph nodes and bone marrow into the peripheral blood, where they are more dependent on BCL-2 for survival and thus more susceptible to ABT-199.

Another effective molecular strategy is the use of anti-CD20 monoclonal antibodies, such as rituximab (B1143277) and obinutuzumab. In vitro co-culture experiments have shown that these antibodies can counteract CD40-mediated resistance to ABT-199 in CLL cells. nih.gov This provides a strong preclinical rationale for the combination of ABT-199 with anti-CD20 therapy.

Furthermore, in follicular lymphoma models, acquired resistance to ABT-199 has been linked to the activation of the ERK/AKT signaling pathways. The use of selective inhibitors of these pathways has been shown to prevent the acquisition of this resistance phenotype in vitro. nih.gov

| Molecular Approach | Target Pathway/Molecule | Cancer Model | Observed Effect | Reference |

|---|---|---|---|---|

| Kinase Inhibitors (e.g., Ibrutinib, Idelalisib) | BCR Signaling Pathway | Chronic Lymphocytic Leukemia (CLL) | Disrupts survival signals and re-sensitizes cells to ABT-199. | |

| Anti-CD20 Monoclonal Antibodies (e.g., Rituximab) | CD20 | Chronic Lymphocytic Leukemia (CLL) | Counteracts CD40-induced resistance to ABT-199. nih.gov | nih.gov |

| ERK/AKT Inhibitors | ERK/AKT Signaling Pathway | Follicular Lymphoma | Prevents the acquisition of resistance. nih.gov | nih.gov |

Molecular Markers and Predictive Signatures for Abt 199 Hydrochloride Sensitivity in Preclinical Models

Correlative Analysis of BCL-2 Family Protein Expression Levels

The expression levels of individual BCL-2 family proteins serve as fundamental biomarkers for predicting the response to ABT-199 hydrochloride.

This compound is a selective inhibitor of the BCL-2 protein. nih.gov Consequently, high expression of BCL-2 is a primary determinant of sensitivity to the drug. nih.gov Preclinical models have consistently demonstrated a direct correlation between BCL-2 protein levels and the degree of apoptosis induced by this compound. nih.govnih.gov In a panel of neuroblastoma cell lines, those with high BCL-2 expression were significantly more sensitive to this compound compared to their low-expressing counterparts. nih.gov This dependency on BCL-2 for survival makes such cells "primed for death," requiring only the inhibition of BCL-2 to initiate the apoptotic cascade. Similarly, in acute myeloid leukemia (AML) cell lines and primary patient samples, sensitivity to this compound correlated directly with BCL-2 expression. nih.gov

Table 1: Correlation of BCL-2 Expression with this compound Sensitivity in Preclinical Models

| Cancer Model | Finding | Reference |

|---|---|---|

| Neuroblastoma Cell Lines | High BCL-2 expression and BIM/BCL-2 complex levels correlated with potent apoptosis upon ABT-199 treatment. | nih.gov |

| Acute Myeloid Leukemia (AML) Cell Lines and Primary Samples | Sensitivity to ABT-199 correlated directly with BCL-2 protein expression. | nih.gov |

| Diffuse Large B-cell Lymphoma (DLBCL) | A significant correlation was observed between the response to ABT-199 and the expression of BCL-2. | nih.gov |

| Multiple Myeloma (MM) Cell Lines | MM lines that were BCL-2high/BCL-xLlow/Mcl-1low were the most sensitive to ABT-199 treatment. | researchgate.net |

While BCL-2 expression is a key sensitizing factor, the expression of other anti-apoptotic proteins, namely Myeloid Cell Leukemia 1 (MCL-1) and B-cell lymphoma-extra large (BCL-XL), is a major predictor of resistance to this compound. nih.govaacrjournals.org Since this compound is highly selective for BCL-2, it does not inhibit MCL-1 or BCL-XL. nih.gov Consequently, cancer cells that rely on MCL-1 or BCL-XL for survival are intrinsically resistant to this compound monotherapy. nih.govnih.gov

Preclinical studies have shown that upregulation of MCL-1 and BCL-XL can confer acquired resistance to this compound. nih.govnih.gov In AML cell lines made resistant to this compound through chronic exposure, a significant upregulation of both MCL-1 and BCL-XL was observed. nih.gov Similarly, in lymphoid malignancies, acquired resistance to this compound was associated with increased levels of MCL-1 and BCL-XL, which sequester the pro-apoptotic protein BIM. nih.govresearchgate.net In multiple myeloma cell lines, co-expression of BCL-XL was found to mediate resistance to venetoclax (B612062). aacrjournals.orgaacrjournals.org

Table 2: Role of MCL-1 and BCL-XL in this compound Resistance

| Protein | Mechanism of Resistance | Cancer Model | Reference |

|---|---|---|---|

| MCL-1 | Upregulation confers intrinsic and acquired resistance by sequestering pro-apoptotic proteins. | Acute Myeloid Leukemia, Lymphoid Malignancies, Multiple Myeloma | researchgate.netnih.govnih.gov |

| BCL-XL | Co-expression with BCL-2 leads to resistance; upregulation can drive acquired resistance. | Acute Myeloid Leukemia, Lymphoid Malignancies, Multiple Myeloma, Acute Lymphoblastic Leukemia | nih.govaacrjournals.orgnih.govnih.gov |

Ratios of Pro- vs. Anti-Apoptotic Proteins as Predictive Indices